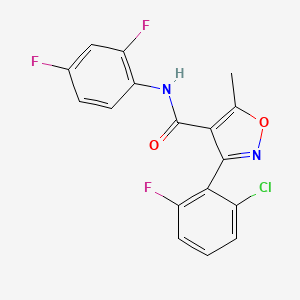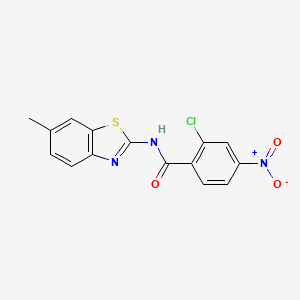
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione, also known as HPI, is a chemical compound that has been studied for its potential applications in various fields of science. This compound is a derivative of isoindole-1,3(2H)-dione and has a hydroxyphenyl and two methoxy groups attached to it. HPI has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including DNA and proteins, leading to its anti-tumor and antifungal effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of fungi by disrupting the cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. This compound also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. One area of research is to further investigate the mechanism of action of this compound and its interaction with cellular targets. Another area of research is to explore the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies can be conducted to investigate the potential use of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential applications in various fields. Its anti-tumor and antifungal properties make it a promising candidate for cancer treatment and other medical applications. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in other fields.
Métodos De Síntesis
The synthesis of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 4,5-dimethoxyphthalic anhydride in the presence of a Lewis acid catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research involving this compound is in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use as an antifungal agent.
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-21-12-8-7-11-13(14(12)22-2)16(20)17(15(11)19)9-3-5-10(18)6-4-9/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHOPJUZYTUPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)

![3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)


![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)